Trisekvens - 66100-41-2

Trisekvens

Catalog Number: EVT-1550503
CAS Number: 66100-41-2
Molecular Formula: C58H76O8
Molecular Weight: 901.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Trisekvens is derived from a combination of natural and synthetic steroid hormones. Its classification as a SERM allows it to selectively activate estrogen receptors in certain tissues, such as bone and the cardiovascular system, while blocking estrogenic activity in others, like breast tissue. This selective action is crucial for reducing the risk of hormone-related cancers while providing therapeutic benefits.

Synthesis Analysis

Methods and Technical Details

The synthesis of Trisekvens involves several key steps:

  1. Starting Materials: The synthesis begins with steroid precursors, often derived from plant sources or synthesized from simpler organic compounds.
  2. Chemical Modifications: Various chemical reactions including alkylation, acylation, and oxidation are employed to modify the steroid backbone, enhancing its selectivity for estrogen receptors.
  3. Purification: After synthesis, Trisekvens undergoes purification processes such as chromatography to isolate the active compound from by-products.
Molecular Structure Analysis

Structure and Data

Trisekvens has a complex molecular structure characterized by multiple rings typical of steroid compounds. The specific arrangement of functional groups on these rings contributes to its selective activity.

  • Molecular Formula: C21H28O3
  • Molecular Weight: 328.45 g/mol
  • Structural Features:
    • A phenolic hydroxyl group that enhances binding affinity to estrogen receptors.
    • Alkyl chains that influence lipophilicity and bioavailability.

The three-dimensional conformation of Trisekvens plays a significant role in its interaction with estrogen receptors, affecting its pharmacological profile.

Chemical Reactions Analysis

Reactions and Technical Details

Trisekvens undergoes various chemical reactions during its metabolism within the body:

  1. Conjugation Reactions: Trisekvens is metabolized primarily through conjugation with glucuronic acid or sulfate, which increases its solubility for excretion.
  2. Hydroxylation: This reaction can occur at various positions on the steroid backbone, potentially altering its biological activity.
  3. Degradation Pathways: The metabolic pathways lead to inactive metabolites that are excreted via urine.

Understanding these reactions is crucial for predicting the pharmacokinetics of Trisekvens in clinical settings.

Mechanism of Action

Process and Data

Trisekvens exerts its effects by selectively binding to estrogen receptors in target tissues:

  1. Estrogen Receptor Activation: Upon binding, Trisekvens activates estrogen-responsive genes that promote beneficial effects such as bone density maintenance and cardiovascular health.
  2. Inhibition in Non-target Tissues: In breast tissue, Trisekvens acts as an antagonist, inhibiting pathways that could lead to cancer cell proliferation.
  3. Clinical Outcomes: Studies have shown that patients using Trisekvens report reduced menopausal symptoms and improved bone mineral density without significant risks associated with traditional estrogen therapies.

Data from clinical trials indicate that Trisekvens effectively balances therapeutic benefits while minimizing adverse effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol; poorly soluble in water.
  • Stability: Stable under standard storage conditions but sensitive to light and moisture.
  • Melting Point: Approximately 160°C.

These properties are essential for formulation development and ensuring consistent dosing in therapeutic applications.

Applications

Scientific Uses

Trisekvens is primarily used in:

  • Hormone Replacement Therapy: To alleviate menopausal symptoms in women, improving quality of life.
  • Osteoporosis Prevention: Its action on bone density makes it a valuable option for preventing osteoporosis in postmenopausal women.
  • Research Applications: Studies exploring SERMs often include Trisekvens as a reference compound due to its unique properties.

The versatility of Trisekvens in both clinical and research settings underscores its significance in modern endocrinology.

Introduction to Trisekvens in Menopausal Hormone Therapy

Historical Evolution of Hormone Replacement Therapies (HRT)

Hormone Replacement Therapy has undergone significant transformation since its inception in the 1940s. Initial formulations used unopposed conjugated equine estrogens (CEE), which were later linked to increased endometrial cancer risk. The 1980s introduced combined estrogen-progestogen regimens to mitigate this risk, with progestogens like medroxyprogesterone acetate (MPA) becoming standard for women with intact uteri [1] [6]. The Women’s Health Initiative (WHI) study (2002) marked a pivotal turn, reporting elevated cardiovascular and breast cancer risks with CEE+MPA, leading to a 70% decline in HRT use. Subsequent reanalysis revealed that risks were primarily associated with older populations (>60 years) and specific synthetic progestogens [1] [4].

Trisekvens (estradiol/norethisterone acetate) emerged as a second-generation HRT in this landscape. Developed in the 1990s, it featured body-identical estradiol (structurally identical to endogenous estrogen) combined with the 19-nortestosterone derivative norethisterone acetate. Clinical trials demonstrated its efficacy in symptom control and endometrial protection with a favorable bleeding profile compared to earlier progestogens [8]. Its sequential regimen (estradiol-only and combined phases) mimicked physiological menstrual cycles, appealing to perimenopausal women [5] [8].

Table 1: Evolution of HRT Regimens

GenerationTime PeriodKey ComponentsClinical Advancements
First1940s–1970sUnopposed CEESymptom relief; high endometrial cancer risk
Second1980s–2000sEstradiol + NETA (e.g., Trisekvens)Reduced endometrial risk; improved tolerability
ThirdPost-2002Transdermal estradiol + micronized progesteroneLower thrombotic risk; tissue-selective effects

Pharmacological Composition of Trisekvens: Estradiol and Norethisterone Acetate

Trisekvens contains two active components:

  • Micronized 17β-estradiol: A bioidentical estrogen administered orally (1–2 mg/tablet). It binds to nuclear estrogen receptors (ERα/ERβ), modulating gene expression in target tissues (e.g., brain, bone, vagina) [1] [7]. Estradiol alleviates vasomotor symptoms by stabilizing hypothalamic thermoregulation and prevents bone resorption by inhibiting osteoclast activity [3] [6].
  • Norethisterone acetate (NETA): A potent synthetic progestogen (1 mg/tablet) derived from 19-nortestosterone. It activates progesterone receptors, antagonizing estrogen-driven endometrial proliferation. NETA’s androgenic properties contribute to positive effects on libido and bone density but may impact lipid metabolism [2] [5] [8].

The sequential dosing regimen is designed to replicate natural ovarian function:

  • Days 1–12: Estradiol-only (2 mg) for estrogen deficiency symptom relief.
  • Days 13–22: Estradiol (2 mg) + NETA (1 mg) to prevent endometrial hyperplasia.
  • Days 23–28: Low-dose estradiol (1 mg) to trigger withdrawal bleeding [5].

Table 2: Molecular Interactions of Trisekvens Components

ComponentReceptor BindingPrimary Metabolic PathwayKey Tissue Effects
17β-estradiolHigh affinity for ERα/ERβHepatic CYP3A4 glucuronidationVasomotor stability; bone mineralization
Norethisterone acetateProgesterone/androgen receptorsHepatic reductionEndrial protection; androgenic activity

NETA’s role in endometrial protection is critical. It induces secretory transformation of the endometrium, reducing hyperplasia risk to <1% with long-term use [1] [4]. Unlike MPA (used in WHI studies), NETA has partial estrogenic activity, potentially offering better metabolic tolerability [8].

Regulatory and Clinical Classification in Postmenopausal Care

Trisekvens is classified as a sequential combined HRT and is approved internationally for:

  • Treatment of moderate-to-severe vasomotor symptoms (e.g., hot flashes, night sweats) in postmenopausal women with intact uteri [2] [5].
  • Prevention of osteoporosis in high-risk patients intolerant of first-line therapies (e.g., bisphosphonates) [5] [6].

Regulatory bodies emphasize individualized risk-benefit assessment:

  • The FDA mandates boxed warnings about cardiovascular and breast cancer risks but acknowledges benefits for symptomatic women aged <60 [1] [4].
  • The European Menopause and Andropause Society (EMAS) guidelines position Trisekvens as a first-line option for women within 10 years of menopause onset, citing its efficacy in symptom control and bone preservation [3] [6].
  • Australia’s Therapeutic Goods Administration (TGA) restricts use to short-term symptom management (≤5 years) due to breast cancer risk with prolonged progestogen exposure [2].

For premature ovarian insufficiency (POI), Trisekvens is used off-label until the average age of natural menopause (51 years) to mitigate long-term risks of osteoporosis and cardiovascular disease [1] [6].

Table 3: International Regulatory Status of Trisekvens

RegionApproved IndicationsKey RestrictionsGuideline Recommendations
USA (FDA)Vasomotor symptoms; osteoporosis preventionBoxed warning for CVD/breast cancerInitiate <60 years; shortest duration needed
EU (EMA)Symptomatic menopause; osteoporosisReview annually; contraindicated in thrombophiliaFirst-line for women within 10 years of menopause
Australia (TGA)Estrogen deficiency symptomsMax 5 years’ use; avoid in breast cancer survivorsLimited to severe symptoms

Properties

CAS Number

66100-41-2

Product Name

Trisekvens

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol

Molecular Formula

C58H76O8

Molecular Weight

901.2 g/mol

InChI

InChI=1S/C22H28O3.C18H24O3.C18H24O2/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3;1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h1,13,17-20H,5-12H2,2-3H3;3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t17-,18+,19+,20-,21-,22-;13-,14-,15+,16-,17+,18+;14-,15-,16+,17+,18+/m011/s1

InChI Key

MPSOHXLZDRQABN-KOAPPJMKSA-N

SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Synonyms

Kliogest
Kliojest
Trisekvens
Trisequens

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.